1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione is a chemical compound with the molecular formula C12H6S3 and a molecular weight of 246.37 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiopyran ring and two dithione groups. It has a melting point of 225°C and a predicted boiling point of 453.2°C .
Preparation Methods
The synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the cyclization of naphthalene-1,8-dithiol with carbon disulfide in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione groups to thiol groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione involves its interaction with molecular targets through its thiopyran and dithione groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular redox processes and signal transduction pathways .
Comparison with Similar Compounds
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione can be compared with similar compounds such as:
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: This compound has a similar naphthalene and pyran ring structure but lacks the dithione groups, making it less reactive in certain chemical reactions.
1H,3H-Naphtho[1,8-cd]pyran-1-one: This compound also shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its dithione groups, which confer distinct reactivity and potential biological activities.
Properties
CAS No. |
91384-92-8 |
---|---|
Molecular Formula |
C12H6S3 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dithione |
InChI |
InChI=1S/C12H6S3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H |
InChI Key |
QQSPONDSXWRHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=S)SC(=S)C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.